Evobrutinib

Übersicht

Beschreibung

Evobrutinib ist ein hochspezifischer, kovalenter Inhibitor der Bruton-Tyrosinkinase. Es wird hauptsächlich für sein Potenzial bei der Behandlung von Autoimmunerkrankungen wie Multipler Sklerose, rheumatoider Arthritis und systemischem Lupus erythematodes untersucht . Die Bruton-Tyrosinkinase spielt eine entscheidende Rolle bei der B-Zell-Rezeptor-Signalgebung und ist somit ein vielversprechendes Ziel für therapeutische Interventionen bei Krankheiten, die durch B-Zell-Aktivität getrieben werden .

Wissenschaftliche Forschungsanwendungen

Evobrutinib hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Befindet sich in klinischen Studien zur Behandlung von Autoimmunerkrankungen wie Multipler Sklerose, rheumatoider Arthritis und systemischem Lupus erythematodes

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf B-Zell-bedingte Krankheiten abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die kovalente Bindung an die Bruton-Tyrosinkinase, wodurch ihre Aktivität gehemmt wird. Diese Hemmung verhindert die Aktivierung und Funktion von B-Zellen, die für das Fortschreiten von Autoimmunerkrankungen entscheidend sind . Durch die Blockierung der Bruton-Tyrosinkinase reduziert this compound die Entzündungsreaktion und begrenzt Gewebeschäden bei Krankheiten wie Multipler Sklerose .

Wirkmechanismus

Target of Action

Evobrutinib primarily targets Bruton’s Tyrosine Kinase (BTK), a member of the Tec family of tyrosine kinases . BTK is expressed in various hematopoietic cells, including B cells, macrophages, and monocytes . It plays a crucial role in signaling through the B cell receptor (BCR) and the Fcγ receptor (Fc γR) in B cells and myeloid cells, respectively .

Mode of Action

This compound is a potent, highly selective, irreversible BTK inhibitor . It blocks the BTK protein, preventing the activation and function of B cells . By inhibiting the BTK protein, this compound can reduce nerve cell damage and prevent disease relapses .

Biochemical Pathways

BTK participates in both the adaptive and innate arms of the immune response . It mediates signaling of several immune receptors, including the BCR and Fc receptor . Upon receptor ligation, kinases such as Syk or the Src kinases Lyn/Fyn can phosphorylate and partially activate BTK . BTK in turn autophosphorylates at Y223, resulting in full activation and consequent phosphorylation of its immediate downstream effector, PLCγ2, ultimately leading to both calcium and MAPK signaling .

Pharmacokinetics

This compound has shown excellent potency in biochemical assays, favorable permeability in the Caco-2 assay, good solubility, and microsomal stability . It has a rapid absorption (time to reach maximum plasma concentration (Tmax) 0.5 hour), short half-life (~2 hours), and dose-proportional pharmacokinetics with no accumulation or time dependency on repeat dosing .

Result of Action

This compound achieves efficacy by acting both on B cells and innate immune cells . In preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), orally administered this compound displayed robust efficacy, as demonstrated by reduction of disease severity and histological damage . In the SLE model, this compound inhibited B cell activation, reduced autoantibody production and plasma cell numbers, and normalized B and T cell subsets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, bioavailability increased by 49% with food compared to when fasted . Therefore, the timing of medication relative to meals can significantly impact the effectiveness of this compound Furthermore, the drug’s action can be affected by the individual’s health status, genetic factors, and co-administration with other medications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Evobrutinib umfasst mehrere wichtige Schritte:

Reaktion von 5,6-Dichlorpyrimidin-4-amin mit N-Boc-Piperidin: Diese Reaktion erzeugt eine Zwischenverbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochleistungsreaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Evobrutinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Die Synthese von this compound selbst beinhaltet Substitutionsreaktionen, insbesondere während des Suzuki-Kupplungsschritts.

Häufige Reagenzien und Bedingungen

Palladiumacetat: Wird als Katalysator in der Suzuki-Kupplungsreaktion verwendet.

Cytochrom-P450-Enzyme: Sind an der Oxidation von this compound zu seinem Hauptmetaboliten beteiligt.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

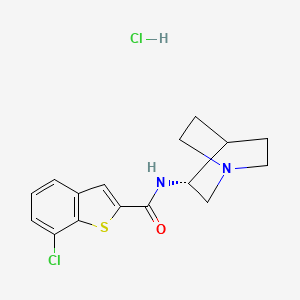

Tolebrutinib: Ein Bruton-Tyrosinkinase-Inhibitor mit ähnlichen Anwendungen bei Autoimmunerkrankungen.

Fenebrutinib: Ein reversibler Bruton-Tyrosinkinase-Inhibitor, der ebenfalls für Autoimmunerkrankungen untersucht wird.

Einzigartigkeit von Evobrutinib

This compound ist aufgrund seiner hohen Spezifität und seines kovalenten Bindungsmechanismus einzigartig, der eine verlängerte Hemmung der Bruton-Tyrosinkinase gewährleistet . Diese Spezifität reduziert das Potenzial für Off-Target-Effekte und macht es zu einem vielversprechenden Kandidaten für die Behandlung von Autoimmunerkrankungen .

Eigenschaften

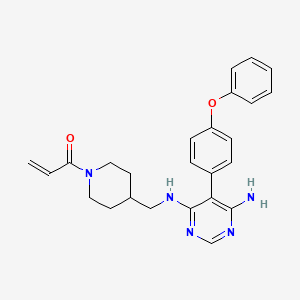

IUPAC Name |

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIWHXQETADMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415823-73-2 | |

| Record name | Evobrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evobrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Evobrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK) [, , , , , ]. It binds irreversibly to a cysteine residue within the active site of BTK [, , , ]. By inhibiting BTK, this compound disrupts downstream signaling pathways crucial for B cell receptor (BCR) and Fc receptor signaling, ultimately suppressing the activation and function of B cells and innate immune cells like monocytes and basophils [, , , , ]. This makes this compound a promising therapeutic agent for treating B cell-driven autoimmune disorders like multiple sclerosis [, ].

ANone: While the provided research articles extensively discuss the pharmacological properties of this compound, they do not provide detailed spectroscopic data or its molecular formula and weight. You may find this information in resources like PubChem or DrugBank.

ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information on material compatibility and stability under various conditions is not covered in these papers.

ANone: this compound is an enzyme inhibitor and does not possess catalytic properties itself. Therefore, the research papers do not discuss any catalytic applications of the compound.

A: Yes, computational methods have been employed to study this compound. Specifically, population pharmacokinetic (PK)/pharmacodynamic (PD) modeling was utilized to analyze data from clinical trials, establish exposure-response relationships, and simulate PK/PD profiles under different dosing regimens [, ].

ANone: The provided research focuses on the pharmaceutical properties and clinical applications of this compound. It does not cover aspects related to its environmental impact or degradation pathways. Further research would be needed to address these environmental considerations.

A: this compound displays rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours []. It has a short half-life of ~2 hours and demonstrates dose-proportional pharmacokinetics [, ]. This compound undergoes extensive metabolism, with one major metabolite, M463-2 (MSC2430422), identified in human plasma [, ]. This metabolite is primarily the (S)-enantiomer of a dihydro-diol formed through a two-step process involving CYP-mediated oxidation to an epoxide intermediate, followed by hydrolysis by epoxide hydrolases []. This compound is primarily eliminated in feces (71%) and to a lesser extent in urine (20.6%) []. The majority of the drug-related radioactivity is excreted within 72 hours post-administration []. Food intake has been shown to increase the bioavailability of this compound by 49% []. No significant differences in PK parameters were observed between Japanese and non-Japanese participants in clinical trials [].

A: this compound exhibits robust efficacy in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), demonstrating significant reductions in disease severity and histological damage []. In mouse models of SLE, this compound effectively inhibited B cell activation, lowered autoantibody production, decreased plasma cell numbers, and normalized B and T cell subsets []. Importantly, even in an RA model where this compound did not reduce autoantibodies, it still achieved therapeutic efficacy []. This suggests that its mechanism of action extends beyond solely targeting B cells and likely involves modulating innate immune cell function as well [, ].

A: Preclinical studies and clinical trials indicate that this compound is generally well-tolerated [, , ]. The most frequently reported adverse events were generally mild and included transient elevations in liver aminotransferase values, headache, and gastrointestinal symptoms [, , , ].

ANone: The provided research does not delve into specific drug delivery and targeting strategies for this compound.

A: While the research doesn't directly identify specific biomarkers for this compound efficacy, it does point to several potential candidates. The study highlights the correlation between BTK activity and CXCR3 expression in B cells from MS patients who responded well to natalizumab (anti-VLA-4 antibody) treatment []. This suggests that CXCR3 expression on B cells could serve as a potential biomarker for identifying patients who might benefit from this compound therapy. Additionally, the research demonstrates that this compound treatment leads to a reduction in serum neurofilament light chain levels in MS patients, bringing them closer to those observed in a non-MS population []. This suggests that neurofilament light chain levels could be explored as a potential pharmacodynamic marker for monitoring treatment response to this compound in MS.

A: Several analytical methods have been used in the research and development of this compound. Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed to simultaneously determine the concentrations of this compound and its metabolite this compound-diol in dog plasma []. This method enables sensitive and accurate quantification of both compounds in biological samples, facilitating pharmacokinetic studies in preclinical models.

A: A significant milestone in this compound research was the completion of a phase 2 clinical trial (NCT02975349) in patients with relapsing multiple sclerosis. The trial successfully met its primary endpoint, demonstrating a significant reduction in the cumulative number of gadolinium-enhancing lesions in patients treated with this compound compared to placebo [, ]. This milestone provided crucial evidence of this compound's efficacy in a chronic autoimmune disease setting, paving the way for larger phase 3 clinical trials.

A: While the provided research primarily focuses on the development of this compound as a therapeutic agent for autoimmune diseases, its mechanism of action involving BTK inhibition has sparked interest in other fields as well. For instance, researchers are exploring the potential of BTK inhibitors like this compound in treating certain types of cancer, particularly B-cell malignancies, where BTK plays a role in cell survival and proliferation []. This highlights the potential for cross-disciplinary applications of this compound research, expanding its therapeutic reach beyond autoimmune disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

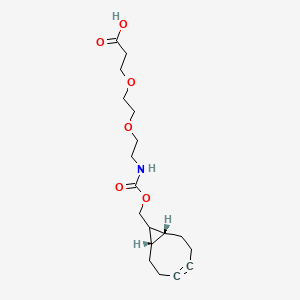

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)

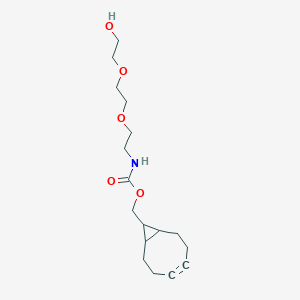

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)